Product packaging for 1H-Tetrazole, 1-(2-iodoethyl)-(Cat. No.:CAS No. 606149-14-8)

1H-Tetrazole, 1-(2-iodoethyl)-

Cat. No.: B12574405
CAS No.: 606149-14-8
M. Wt: 224.00 g/mol
InChI Key: CPNRQWYCMUXLOE-UHFFFAOYSA-N
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Description

Contextualization within the Field of N-Heterocyclic Chemistry

N-heterocyclic compounds, which are cyclic structures containing at least one nitrogen atom within the ring, form the backbone of many biologically active molecules and functional materials. Tetrazoles, a class of five-membered heterocyclic compounds with four nitrogen atoms and one carbon atom, are a prominent family within this group. bohrium.commdpi.com Their unique structure, characterized by a high nitrogen content, imparts distinct physical and chemical properties. bohrium.com

The parent tetrazole can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. nih.gov The properties and reactivity of the tetrazole ring are highly influenced by the nature and position of substituents. mdpi.com The introduction of an alkyl halide, such as the 2-iodoethyl group at the 1-position of the tetrazole ring, creates a versatile chemical handle for further synthetic modifications, making 1H-Tetrazole, 1-(2-iodoethyl)- a valuable intermediate in the synthesis of more complex molecules.

Academic Significance of 1-Substituted Tetrazoles

1-Substituted tetrazoles are a significant class of compounds with wide-ranging applications in medicinal chemistry, materials science, and coordination chemistry. acs.org A key reason for their importance is their role as bioisosteres for carboxylic acids. researchgate.netacs.org This means they can mimic the biological activity of a carboxylic acid group while potentially offering improved metabolic stability and other beneficial physicochemical properties. acs.org This bioisosteric relationship has led to the incorporation of the 1-substituted tetrazole moiety into numerous drug candidates.

Furthermore, the tetrazole ring in these compounds can act as an efficient metal chelator, similar to a carboxylate. acs.org This property is crucial in the design of enzyme inhibitors and other biologically active molecules that interact with metal ions. The synthesis of 1-substituted tetrazoles has been an active area of research, with various methods developed to achieve this, including cycloaddition reactions and multicomponent reactions. bohrium.comresearchgate.net The development of efficient and environmentally friendly synthetic protocols for these compounds remains a key focus. acs.org

Research Trajectory and Open Questions Regarding 1-(2-iodoethyl)-1H-tetrazole

The research trajectory for 1H-Tetrazole, 1-(2-iodoethyl)- is intrinsically linked to its utility as a building block. The presence of the reactive iodo group allows for a variety of subsequent chemical transformations, such as nucleophilic substitution reactions. This enables the introduction of diverse functional groups, leading to the synthesis of a wide array of novel 1,5-disubstituted tetrazole derivatives.

Key research questions that remain open include:

Exploration of Novel Synthetic Routes: While methods for the synthesis of 1-substituted tetrazoles exist, the development of more efficient, scalable, and greener synthetic pathways to 1H-Tetrazole, 1-(2-iodoethyl)- is an ongoing pursuit.

Investigation of Reaction Mechanisms: A deeper understanding of the mechanisms of reactions involving the iodoethyl side chain can lead to better control over reaction outcomes and the design of more selective transformations.

Design and Synthesis of Novel Functional Molecules: A primary area of future research lies in utilizing 1H-Tetrazole, 1-(2-iodoethyl)- as a scaffold to create new compounds with potential applications in areas such as medicinal chemistry and materials science. This involves exploring the impact of different substituents, introduced via the iodoethyl group, on the biological activity and physical properties of the resulting molecules.

Data Tables

Table 1: Physicochemical Properties of 1H-Tetrazole, 1-(2-iodoethyl)-

PropertyValue
Molecular Formula C3H5IN4
Molecular Weight 224.00 g/mol

Data sourced from publicly available chemical information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5IN4 B12574405 1H-Tetrazole, 1-(2-iodoethyl)- CAS No. 606149-14-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

606149-14-8

Molecular Formula

C3H5IN4

Molecular Weight

224.00 g/mol

IUPAC Name

1-(2-iodoethyl)tetrazole

InChI

InChI=1S/C3H5IN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2

InChI Key

CPNRQWYCMUXLOE-UHFFFAOYSA-N

Canonical SMILES

C1=NN=NN1CCI

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 2 Iodoethyl 1h Tetrazole

Direct N-Alkylation Approaches to 1-Substituted Tetrazoles

Direct N-alkylation of the parent 1H-tetrazole is a common and straightforward approach for the synthesis of N-substituted tetrazoles. This method relies on the nucleophilic character of the nitrogen atoms in the tetrazole ring, which can react with suitable electrophiles to form N-C bonds. However, a significant challenge in the N-alkylation of tetrazoles is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position, leading to a mixture of isomers.

Utilization of 1-Iodo-2-haloethane Reagents for N1 Functionalization

The synthesis of 1-(2-iodoethyl)-1H-tetrazole can be envisioned through the direct alkylation of a tetrazole salt with a 1-iodo-2-haloethane reagent, such as 1-bromo-2-iodoethane (B1265497) or 1,2-diiodoethane. In this scenario, the tetrazolate anion acts as a nucleophile, displacing one of the halogen atoms on the electrophilic reagent. The choice of the dihaloalkane is critical, as the differential reactivity of the halogens can influence the outcome of the reaction. Iodine is a better leaving group than bromine or chlorine, suggesting that in a reagent like 1-bromo-2-iodoethane, the initial substitution would likely occur at the carbon bearing the iodine. However, the subsequent in-situ conversion of the remaining halogen to iodide can lead to the desired product.

The reaction of tetrazole salts with dihaloalkanes often yields a mixture of the N1 and N2 substituted isomers. The ratio of these isomers is influenced by several factors, including the nature of the cation of the tetrazole salt, the solvent, and the reaction temperature.

Regioselective N-Alkylation Protocols on Tetrazole Precursors

Achieving regioselectivity in the N-alkylation of tetrazoles is a key objective in their synthesis. The tetrazole anion exists in two tautomeric forms, and the alkylation can occur on either the N1 or N2 nitrogen atoms. Generally, the N2-alkylated isomer is thermodynamically more stable, while the N1-alkylated isomer is often the kinetic product. rsc.org

Several strategies have been developed to control the regioselectivity of this reaction:

Steric Hindrance: Introducing a bulky substituent at the C5 position of the tetrazole ring can sterically hinder the N1 position, favoring alkylation at the N2 position.

Solvent Effects: The polarity of the solvent can influence the ratio of the N1 and N2 isomers. Polar aprotic solvents like DMF or DMSO often favor the formation of the N1 isomer.

Counter-ion Effects: The nature of the cation in the tetrazole salt can impact the regioselectivity. For instance, silver salts of tetrazoles have been reported to favor N1 alkylation.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to predict the regioselectivity of N-alkylation reactions by evaluating the nucleophilicity of the different nitrogen atoms in the tetrazole ring. mdpi.com

Role of Catalyst Systems in Promoting Alkylation Efficiency

Catalysts can play a crucial role in enhancing the efficiency and, in some cases, the regioselectivity of the N-alkylation of tetrazoles.

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. In the context of tetrazole alkylation, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the tetrazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent is present. This approach can lead to milder reaction conditions, increased reaction rates, and improved yields.

When using a dihaloalkane as the alkylating agent, PTC can be particularly useful for achieving mono-alkylation by employing a large excess of the dihaloalkane, which also serves as the solvent. This "simulated high dilution" minimizes the concentration of the initially formed mono-alkylated product in the organic phase, thereby reducing the likelihood of a second alkylation reaction.

Table 1: Representative Phase Transfer Catalyzed N-Alkylation of Azoles with Dihaloalkanes

AzoleDihaloalkaneCatalystBaseConditionsProduct(s)Yield (%)Reference
Benzimidazole1,2-DichloroethaneTBABKOH40-60 °C, no solvent1-(2-Chloroethyl)benzimidazole88 clockss.org
ImidazoleDichloromethaneTBABKOHRoom temp., no solvent1,1'-Methylenebis(imidazole)- researchgate.net

Lewis acids are known to catalyze the formation of tetrazoles from nitriles and azides. rsc.org In the context of N-alkylation, Lewis acids can activate the alkylating agent, making it more susceptible to nucleophilic attack by the tetrazolate anion. For instance, a Lewis acid could coordinate to a halogen atom of the 1-iodo-2-haloethane, increasing the positive charge on the adjacent carbon and facilitating the substitution reaction. While the direct Lewis acid-catalyzed N-alkylation of tetrazole with a 1-iodo-2-haloethane is not extensively documented, the principle is applicable. Another potential route involves the Lewis acid-catalyzed ring-opening of an epoxide with a halide source to generate a 2-haloethanol intermediate, which can then be converted to the desired 1-(2-iodoethyl)tetrazole.

Multicomponent Reaction (MCR) Pathways for Tetrazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical alternative for the synthesis of substituted tetrazoles. nih.gov The Ugi-azide reaction is a prominent example of an MCR that can be used to generate 1,5-disubstituted tetrazoles. nih.gov

To synthesize 1-(2-iodoethyl)-1H-tetrazole via an MCR, a strategy would need to be devised where one of the components introduces the 2-iodoethyl group at the N1 position. A hypothetical Ugi-azide reaction could involve 2-iodoethylamine as the amine component, an isocyanide, an aldehyde or ketone, and an azide (B81097) source (e.g., trimethylsilyl (B98337) azide). The initial product of this reaction would be a 1,5-disubstituted tetrazole. To obtain the target compound, which is unsubstituted at the C5 position, a subsequent removal of the C5 substituent would be necessary. Alternatively, a modified MCR protocol that directly yields a 1-substituted tetrazole without a C5-substituent would be required.

While a direct MCR synthesis of 1-(2-iodoethyl)-1H-tetrazole has not been explicitly reported, the versatility of MCRs suggests that with the appropriate choice of starting materials, this could be a viable synthetic route.

Ugi-Azide and Related Condensations Incorporating Iodoethyl Moieties

The Ugi-azide reaction is a powerful one-pot, four-component reaction (4-CR) that allows for the rapid assembly of 1,5-disubstituted tetrazoles. researchgate.netorganic-chemistry.org In the context of synthesizing a derivative like 1-(2-iodoethyl)-1H-tetrazole, a key component would need to carry the iodoethyl functionality. A plausible approach would involve the use of 2-iodoethylamine as the amine component in a modified Ugi reaction. The general Ugi reaction involves an aldehyde, an amine, an isocyanide, and a carboxylic acid. wikipedia.org In the Ugi-azide variant, the carboxylic acid is replaced by an azide source, typically trimethylsilyl azide (TMSN₃), which leads to the formation of a tetrazole ring. nih.gov

A hypothetical Ugi-azide reaction for a related structure could involve the reaction of an aldehyde (e.g., formaldehyde), 2-iodoethylamine, an isocyanide, and TMSN₃. The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the azide to form the tetrazole ring. While specific examples for the direct synthesis of 1-(2-iodoethyl)-1H-tetrazole via this method are not extensively documented in readily available literature, the versatility of the Ugi reaction suggests its potential applicability. nih.govresearchgate.net

Strategic Design of Precursors for 1-(2-iodoethyl) Substitution

A crucial aspect of utilizing multicomponent reactions for the synthesis of 1-(2-iodoethyl)-1H-tetrazole is the strategic design and availability of precursors containing the 2-iodoethyl moiety. One of the key reactants for the Ugi-azide reaction would be 2-iodoethylamine. This precursor can be synthesized from more readily available starting materials such as 2-aminoethanol. The conversion of the hydroxyl group to an iodide can be achieved through standard organic transformations, for example, by reaction with hydroiodic acid or via an Appel or Mitsunobu reaction. synarchive.comnih.gov

Another potential precursor is 2-iodoethyl isocyanide. The synthesis of this isocyanide would likely involve the dehydration of the corresponding formamide, which in turn could be prepared from 2-iodoethylamine. The stability and reactivity of such iodo-functionalized isocyanides would be a critical factor to consider in the successful application of the Ugi-azide reaction.

1,3-Dipolar Cycloaddition Reactions for Tetrazole Core Construction

The [3+2] cycloaddition reaction between an azide and a nitrile is a fundamental and widely used method for the synthesis of 5-substituted-1H-tetrazoles. nih.govorganic-chemistry.org To apply this methodology for the synthesis of a 1-substituted tetrazole like 1-(2-iodoethyl)-1H-tetrazole, a different set of starting materials is required.

Cycloadditions Involving Terminal Alkenes or Alkynes with Iodoethyl Functionality

A potential pathway involves the 1,3-dipolar cycloaddition of an azide source, such as hydrazoic acid (HN₃), to a substrate containing an iodoethyl group and a suitable dipolarophile, like a vinyl or alkynyl group. For instance, the reaction of vinyl iodide with hydrazoic acid could theoretically lead to the formation of a tetrazole ring. However, the regioselectivity and reactivity of such reactions can be challenging to control. The Huisgen 1,3-dipolar cycloaddition is a well-established method for the synthesis of 1,2,3-triazoles from azides and alkynes, and analogous principles could be explored for tetrazole synthesis. wikipedia.org

Advancements in Azide and Nitrile Precursor Synthesis

The synthesis of precursors for 1,3-dipolar cycloaddition reactions is a key area of research. For the synthesis of 1-(2-iodoethyl)-1H-tetrazole, one could envision a strategy starting with a nitrile that already contains the 2-iodoethyl substituent. For example, the synthesis of 3-iodopropanenitrile (B2404235) and its subsequent cycloaddition with an azide source would be a plausible route.

Alternatively, the synthesis of 2-iodoethyl azide and its reaction with a suitable one-carbon component would be another approach. The preparation of 2-iodoethyl azide can be achieved from 2-chloro- or 2-bromoethanol (B42945) by first converting the alcohol to the corresponding halide and then performing a nucleophilic substitution with sodium azide. The subsequent conversion to the iodo derivative could be accomplished via a Finkelstein reaction.

Derivatization from Pre-Formed Tetrazole Scaffolds

Perhaps the most direct and widely applicable strategy for the synthesis of 1-(2-iodoethyl)-1H-tetrazole involves the derivatization of a pre-existing 1H-tetrazole ring. This approach separates the synthesis of the tetrazole core from the introduction of the N-substituent.

Post-Synthetic Introduction of the 2-Iodoethyl Group via Halogenation or Substitution

This strategy typically begins with the N-alkylation of 1H-tetrazole with a suitable bifunctional reagent. A common and effective method is the reaction of 1H-tetrazole with a 1,2-dihaloethane, such as 1-bromo-2-chloroethane (B52838) or 1,2-dibromoethane, in the presence of a base. This reaction introduces a 2-haloethyl group at one of the nitrogen atoms of the tetrazole ring. The alkylation of tetrazoles can lead to a mixture of N1 and N2 isomers, and the regioselectivity can be influenced by factors such as the nature of the substituent at the C5 position (if any), the alkylating agent, the solvent, and the counter-ion of the tetrazolate salt. rsc.org

Following the introduction of a bromoethyl or chloroethyl group, the synthesis of the target compound can be completed by a halogen exchange reaction, most commonly the Finkelstein reaction. This involves treating the 1-(2-bromoethyl)- or 1-(2-chloroethyl)-1H-tetrazole with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) or acetonitrile. The precipitation of the less soluble sodium or potassium bromide/chloride drives the equilibrium towards the formation of the desired 1-(2-iodoethyl)-1H-tetrazole.

An alternative to starting with a haloalkane is to first introduce a hydroxyethyl (B10761427) group by reacting 1H-tetrazole with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The resulting 1-(2-hydroxyethyl)-1H-tetrazole can then be converted to 1-(2-iodoethyl)-1H-tetrazole. This conversion of the primary alcohol to an iodide can be achieved using various reagents, including those employed in the Appel reaction (triphenylphosphine and iodine) or the Mitsunobu reaction (triphenylphosphine, a dialkyl azodicarboxylate, and a source of iodide). synarchive.comnih.gov

Below is a table summarizing potential synthetic routes for the derivatization of a pre-formed tetrazole scaffold:

Starting MaterialReagent(s)IntermediateSubsequent ReactionProduct
1H-Tetrazole1,2-Dibromoethane, Base1-(2-Bromoethyl)-1H-tetrazoleFinkelstein Reaction (NaI)1-(2-Iodoethyl)-1H-tetrazole
1H-Tetrazole2-Chloroethanol, Base1-(2-Hydroxyethyl)-1H-tetrazoleAppel Reaction (PPh₃, I₂)1-(2-Iodoethyl)-1H-tetrazole
1H-TetrazoleEthylene oxide1-(2-Hydroxyethyl)-1H-tetrazoleMitsunobu Reaction (PPh₃, DIAD, MeI)1-(2-Iodoethyl)-1H-tetrazole

Functional Group Interconversions on Existing Alkyl Chains of Tetrazoles

The synthesis of 1-(2-iodoethyl)-1H-tetrazole is most practically approached by first synthesizing a tetrazole with a 2-hydroxyethyl or 2-chloroethyl side chain at the N1 position, followed by a functional group interconversion to introduce the iodine atom. This strategy avoids the direct use of potentially reactive and unstable iodo-containing starting materials in the initial tetrazole ring formation.

A common precursor for this synthesis is 1-(2-hydroxyethyl)-1H-tetrazole. This can be synthesized through the alkylation of 1H-tetrazole with 2-chloroethanol or ethylene oxide. Once the hydroxyethyl-tetrazole is obtained, the hydroxyl group can be converted to an iodide through several established methods.

One effective method is the Appel reaction , which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert primary and secondary alcohols to the corresponding iodides. This reaction proceeds under mild conditions and is generally high-yielding.

Another robust method involves a two-step process: first, the conversion of the alcohol to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide) in a suitable solvent like acetone. This is known as the Finkelstein reaction . nih.gov This approach is also known for its high efficiency and stereochemical control if a chiral center were present.

The following table summarizes these two primary methods for the conversion of 1-(2-hydroxyethyl)-1H-tetrazole to 1-(2-iodoethyl)-1H-tetrazole:

Method Reagents Key Features
Appel ReactionPPh₃, I₂, ImidazoleMild reaction conditions, direct conversion.
Mesylation/Tosylation followed by Finkelstein Reaction1. MsCl or TsCl, base (e.g., pyridine) 2. NaI, acetoneTwo-step process, formation of a stable intermediate, high-yielding.

Considerations for Radiochemical Synthesis of Analogues

The development of radiolabeled analogues of 1-(2-iodoethyl)-1H-tetrazole is of significant interest for applications in nuclear medicine, particularly for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. The choice of radioiodine isotope is dictated by the desired imaging modality and the biological half-life of the tracer.

Strategies for Incorporating Radioiodine Isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I)

The incorporation of radioiodine into the 1-(2-iodoethyl)-1H-tetrazole structure is typically achieved through nucleophilic substitution reactions on a suitable precursor molecule. The precursor is designed to have a good leaving group at the position where the radioiodine is to be introduced.

Common precursors for radioiodination include the corresponding bromo-, chloro-, mesyloxy-, or tosyloxy-ethyl tetrazoles. The radioiodination is then carried out by reacting the precursor with a solution of radioiodide (e.g., Na[¹²³I]I, Na[¹²⁴I]I, or Na[¹²⁵I]I).

The following table outlines the key characteristics of the commonly used radioiodine isotopes:

Isotope Half-life Decay Mode Principal Photon Energy (keV) Imaging Modality
¹²³I 13.2 hoursElectron Capture159SPECT
¹²⁴I 4.18 daysβ+ emission, Electron Capture511 (from β+)PET
¹²⁵I 59.4 daysElectron Capture35Preclinical SPECT/Autoradiography

The choice of precursor and reaction conditions is critical to achieve high radiochemical yield and specific activity. For instance, the use of a precursor with a better leaving group (e.g., tosyloxy) can facilitate the reaction under milder conditions, which is crucial when dealing with thermally sensitive molecules.

Development of Automated Radiosynthesis Protocols

To ensure reproducible and safe production of radioiodinated tetrazole analogues, especially for clinical applications, the development of automated radiosynthesis protocols is essential. Automated synthesis modules are commercially available and can be adapted for the specific requirements of a given radiotracer. nih.govopenmedscience.comnih.gov

An automated process for the synthesis of a radioiodinated 1-(2-iodoethyl)-1H-tetrazole analogue would typically involve the following steps:

Precursor Loading : The precursor molecule (e.g., 1-(2-tosyloxyethyl)-1H-tetrazole) is pre-loaded into the synthesis module.

Radioiodide Delivery : The radioiodide solution is transferred from the cyclotron target or generator to the reaction vessel within the module.

Reaction : The reaction is carried out under optimized conditions of temperature, time, and solvent, all controlled by the module's software.

Purification : The crude reaction mixture is purified, typically using high-performance liquid chromatography (HPLC), to isolate the desired radiolabeled compound from unreacted radioiodide and chemical impurities.

Formulation : The purified radiotracer is formulated in a physiologically compatible solution for administration.

The development of such automated protocols requires careful optimization of each step to maximize the radiochemical yield and minimize the synthesis time, which is particularly important for short-lived isotopes like ¹²³I.

Advanced Spectroscopic and Structural Elucidation of 1 2 Iodoethyl 1h Tetrazole and Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-(2-iodoethyl)-1H-tetrazole in solution. Through a suite of one- and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of the iodoethyl substituent to the tetrazole ring.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For 1-(2-iodoethyl)-1H-tetrazole, a distinct cross-peak is expected between the two methylene groups (CH2) of the ethyl chain, confirming their direct connection. This appears as a correlation between the proton signals of the N-CH2 and the I-CH2 groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. princeton.edu This would show a clear correlation for the tetrazole C-H, the N-CH2, and the I-CH2, allowing for the unambiguous assignment of each carbon atom in the molecule.

A correlation from the protons of the N-CH2 group to the C5 carbon of the tetrazole ring, confirming the attachment point of the ethyl chain to the N1 position.

Correlations from the tetrazole proton (H5) to the nitrogen atoms within the ring, which can help confirm the 1H-isomer.

Correlations between the protons of one methylene group and the carbon of the adjacent methylene group, further supporting the ethyl chain structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation. youtube.com For a flexible chain like the iodoethyl group, NOESY could reveal through-space interactions between the tetrazole ring proton and the protons on the adjacent N-CH2 group.

Table 1: Expected 2D NMR Correlations for 1-(2-iodoethyl)-1H-tetrazole

ExperimentProton (δ)Correlated Nucleus (δ)Inferred Connectivity
COSYN-CH2I-CH23JHH coupling within the ethyl chain
HSQCC5-HC5 (tetrazole)Direct C-H bond
HSQCN-CH2N-CH2Direct C-H bond
HSQCI-CH2I-CH2Direct C-H bond
HMBCN-CH2C5 (tetrazole)2-bond N-CH2 to C5 connectivity
HMBCN-CH2I-CH22-bond coupling across the ethyl chain
HMBCI-CH2N-CH22-bond coupling across the ethyl chain

The chemical shifts in ¹H, ¹³C, and ¹⁵N NMR spectra provide valuable information about the electronic environment of each nucleus. illinois.eduresearchgate.net

¹H NMR: The spectrum is expected to show three distinct signals. The proton on the C5 carbon of the tetrazole ring would appear as a singlet in the downfield region (typically δ 8.5-9.5 ppm) due to the electron-withdrawing nature of the nitrogen-rich ring. The two methylene groups of the iodoethyl chain would appear as two triplets, with the N-CH2 group being more deshielded (δ ~4.5-5.0 ppm) than the I-CH2 group (δ ~3.5-4.0 ppm) due to the adjacent electronegative nitrogen atom.

¹³C NMR: The carbon spectrum would display three signals. The C5 carbon of the tetrazole ring is expected in the δ 140-150 ppm range. The N-CH2 carbon would be found around δ 50-60 ppm, while the carbon bearing the iodine (I-CH2) would be significantly upfield, typically in the δ 0-10 ppm range, due to the heavy atom effect of iodine.

¹⁵N NMR: While less common, ¹⁵N NMR can definitively distinguish between the N1 and N2 substituted isomers of the tetrazole ring. The four nitrogen atoms of the 1-(2-iodoethyl)-1H-tetrazole would have distinct chemical shifts, providing a unique fingerprint for the substitution pattern. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2-iodoethyl)-1H-tetrazole

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
CH (Tetrazole Ring)~9.0-
CH (Tetrazole Ring)-~145
N-CH2~4.7 (triplet)~55
I-CH2~3.7 (triplet)~5

Advanced Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. researchgate.netnih.govamericanpharmaceuticalreview.com This provides a characteristic "fingerprint" of the functional groups present and can offer insights into molecular conformation.

The FT-IR and Raman spectra of 1-(2-iodoethyl)-1H-tetrazole would be dominated by vibrations from both the tetrazole ring and the substituent.

Tetrazole Ring Vibrations: The tetrazole ring has several characteristic vibrations. core.ac.ukuc.pt These include:

C-H stretching: A sharp band typically observed above 3100 cm⁻¹.

N=N and C=N stretching: A series of bands in the 1300-1500 cm⁻¹ region.

Ring breathing and deformation modes: Found in the 900-1200 cm⁻¹ range, which are highly characteristic of the tetrazole system. pnrjournal.comresearchgate.net

Iodoethyl Moiety Vibrations: The iodoethyl group contributes its own set of characteristic bands:

C-H stretching: Asymmetric and symmetric stretches of the CH2 groups, typically found in the 2850-3000 cm⁻¹ region. globalresearchonline.net

CH₂ scissoring/bending: A distinct band around 1450 cm⁻¹.

C-N stretching: Expected in the 1000-1200 cm⁻¹ region.

C-I stretching: A strong band expected at low wavenumbers, typically in the 500-600 cm⁻¹ range. This band is often more prominent in the Raman spectrum.

Table 3: Key Predicted Vibrational Frequencies for 1-(2-iodoethyl)-1H-tetrazole

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR/Raman)
C-H StretchTetrazole Ring3100 - 3150Medium/Medium
C-H StretchCH22850 - 3000Strong/Strong
N=N / C=N StretchTetrazole Ring1300 - 1500Strong/Medium
Ring Breathing/DeformationTetrazole Ring900 - 1200Strong/Strong
C-I StretchIodoethyl500 - 600Medium/Strong

The iodoethyl side chain is conformationally flexible due to rotation around the C-N and C-C single bonds. This can lead to the existence of different rotational isomers (rotamers), such as the anti and gauche conformers. Vibrational spectroscopy is a powerful tool for studying such conformational equilibria. researchgate.netnih.gov

The vibrational frequencies of certain modes, particularly the C-I stretching and CH₂ rocking modes, are sensitive to the dihedral angle of the iodoethyl chain. In a sample containing a mixture of conformers, splitting or the appearance of additional bands in these regions of the spectrum might be observed, especially at low temperatures. By analyzing the relative intensities of these bands as a function of temperature, the enthalpy difference between the conformers can be determined.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of the parent ion, allowing for the determination of its elemental formula. For 1-(2-iodoethyl)-1H-tetrazole (C₃H₅IN₄), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated with high precision.

Theoretical Exact Mass: 224.9608 g/mol

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule is fragmented to reveal structural information. Based on studies of similar 5-substituted tetrazoles, a characteristic fragmentation pathway involves the elimination of a neutral molecule of hydrazoic acid (HN₃) or molecular nitrogen (N₂). mdpi.comlifesciencesite.com

Positive Ion Mode: A primary fragmentation pathway is the loss of a neutral HN₃ molecule (43.0174 Da), which is a hallmark of the tetrazole ring. lifesciencesite.com

Negative Ion Mode: In negative ion mode, the characteristic fragmentation is often the loss of a neutral N₂ molecule (28.0061 Da). lifesciencesite.com

These distinct fragmentation patterns provide confirmatory evidence for the presence of the tetrazole ring and can be used to characterize related derivatives.

Accurate Mass Determination and Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental formula by measuring the mass-to-charge ratio (m/z) with extremely high precision. nih.govlongdom.org For 1-(2-iodoethyl)-1H-tetrazole, with the chemical formula C₃H₅IN₄, HRMS provides an experimental mass value that can be compared against the theoretical (monoisotopic) mass. The difference, measured in parts per million (ppm), serves as a stringent test of the assigned formula. mdpi.com

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹²⁷I). Iodine is monoisotopic, consisting solely of ¹²⁷I, which simplifies the isotopic pattern. jove.comjove.com The verification of the elemental composition is achieved by matching the measured accurate mass to the calculated value within a narrow tolerance window, typically less than 5 ppm.

Table 1: Theoretical Mass and Elemental Composition of 1-(2-iodoethyl)-1H-tetrazole This table presents calculated theoretical values for the neutral molecule and its protonated form, which would be observed in HRMS.

SpeciesFormulaMass TypeCalculated m/z
Neutral MoleculeC₃H₅IN₄Monoisotopic223.9559
Protonated Molecule [M+H]⁺C₃H₆IN₄⁺Monoisotopic224.9637

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides crucial information about a molecule's structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org While a specific experimental mass spectrum for 1-(2-iodoethyl)-1H-tetrazole is not publicly available, a fragmentation pathway can be predicted based on the known behavior of its constituent functional groups: N-substituted tetrazoles and iodoalkanes. mdpi.comjove.com

Two primary fragmentation pathways are anticipated:

Cleavage of the Iodoethyl Side Chain: The carbon-iodine bond is relatively weak, making the loss of an iodine radical (I•, 127 Da) a highly probable initial fragmentation step. jove.comjove.com This would result in a prominent fragment ion corresponding to the N-ethyltetrazole cation. Further fragmentation of this ethyl side chain could also occur.

Fragmentation of the Tetrazole Ring: Tetrazole rings are known to undergo characteristic fragmentation by eliminating a molecule of nitrogen (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da). mdpi.com This process is a hallmark of the tetrazole core and serves as a diagnostic indicator of its presence.

These pathways can occur sequentially or competitively, leading to a series of fragment ions that, when analyzed, allow for the reconstruction of the original molecular structure.

Table 2: Predicted Mass Spectrometry Fragments for 1-(2-iodoethyl)-1H-tetrazole This table outlines plausible fragment ions and their theoretical m/z values based on established fragmentation mechanisms for related structures.

Proposed Fragment IonFormula of FragmentTheoretical m/zFragmentation Pathway
[M - I]⁺C₃H₅N₄⁺97.0514Loss of iodine radical
[M - N₂]⁺˙C₃H₅IN₂⁺˙195.9596Loss of nitrogen from tetrazole ring
[M - HN₃]⁺˙C₂H₄IN⁺˙180.9412Loss of hydrazoic acid from tetrazole ring
[C₂H₄I]⁺C₂H₄I⁺154.9408Cleavage of the N-CH₂ bond
[C₂H₅N₄]⁺C₂H₅N₄⁺97.0514Cleavage of the C-I bond with H rearrangement

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and the spatial relationships between molecules, which govern the material's macroscopic properties.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

Although a specific crystal structure for 1-(2-iodoethyl)-1H-tetrazole has not been reported in publicly accessible databases, its molecular geometry can be inferred from crystallographic data of analogous structures, such as 1H-tetrazole and other 1-substituted derivatives. researchgate.netcore.ac.uk The tetrazole ring is expected to be planar due to its aromatic character. nih.gov The geometry of the iodoethyl substituent would adopt a staggered conformation to minimize steric strain.

Table 3: Expected Geometric Parameters for 1-(2-iodoethyl)-1H-tetrazole The values in this table are typical and derived from crystallographic data of structurally related N-alkyl tetrazoles and iodoalkanes. They serve as expected benchmarks in the absence of a solved crystal structure for the title compound.

ParameterAtoms InvolvedExpected Value
Bond LengthN1-N2~1.35 Å
Bond LengthN4-C5~1.32 Å
Bond LengthN1-C(ethyl)~1.47 Å
Bond LengthC(ethyl)-I~2.14 Å
Bond AngleN1-N2-N3~108°
Bond AngleN1-C5-N4~110°
Bond AngleN1-C(ethyl)-C(ethyl)~110°
Dihedral AngleC5-N1-C(ethyl)-C(ethyl)~180° (anti-periplanar)

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is directed by a network of non-covalent intermolecular interactions. For 1-(2-iodoethyl)-1H-tetrazole, several key interactions are anticipated to play a role in its crystal packing.

Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a Lewis acid and form a halogen bond with a Lewis base (an electron donor). beilstein-journals.orgnih.gov In the crystal structure, the nitrogen atoms of the tetrazole ring of a neighboring molecule are excellent candidates to act as halogen bond acceptors. This C–I···N interaction is highly directional and can be a significant force in crystal engineering. mdpi.com

Hydrogen Bonding: While the 1-substituted tetrazole ring lacks a proton donor, the sp²-hybridized nitrogen atoms (N2, N3, and N4) are effective hydrogen bond acceptors. They can interact with weak C-H donors from the ethyl groups of adjacent molecules, forming a network of C–H···N interactions. acs.org

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each polymorph possessing different physical properties. The study of polymorphism is critical in fields like pharmaceuticals and materials science. For tetrazole derivatives, polymorphism can be influenced by the subtle interplay of intermolecular forces. nih.gov

Crystal engineering involves the rational design of crystal structures by controlling these intermolecular interactions. acs.org In the case of 1-(2-iodoethyl)-1H-tetrazole, crystal engineering strategies could be employed to favor specific packing arrangements. For example, by introducing co-formers that are strong halogen or hydrogen bond donors/acceptors, it may be possible to direct the formation of specific supramolecular synthons and, consequently, control the resulting crystal form. The strong directionality of the C-I···N halogen bond makes it a particularly useful tool for designing desired crystal architectures. mdpi.com

Other Advanced Analytical and Imaging Techniques

Beyond mass spectrometry and X-ray diffraction, a variety of other techniques are essential for the complete characterization of 1-(2-iodoethyl)-1H-tetrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the molecular structure by providing information about the chemical environment of each hydrogen and carbon atom. The ¹H NMR spectrum would be expected to show two triplet signals for the diastereotopic protons of the ethyl chain (-CH₂-N and -CH₂-I) and a singlet for the C5-H proton on the tetrazole ring. The ¹³C NMR spectrum would show three distinct signals for the three carbon atoms, with the carbon attached to the iodine being significantly influenced by the heavy atom effect. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key absorptions for this compound would include C-H stretching from the ethyl group, C=N and N=N stretching vibrations characteristic of the tetrazole ring, and the C-I stretching vibration at lower frequencies.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to determine the compound's melting point, thermal stability, and decomposition profile. Many nitrogen-rich tetrazole compounds are known to be energetic materials, and thermal analysis is crucial for assessing their safety and potential applications. bohrium.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the types of bonds and functional groups present.

For a compound like 1-(2-iodoethyl)-1H-tetrazole, the tetrazole ring itself is the primary chromophore, the part of the molecule that absorbs light. The electronic transitions expected for the tetrazole ring are primarily π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region.

n → π Transitions:* These involve the promotion of an electron from a non-bonding orbital (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

The presence of the iodoethyl substituent on the tetrazole ring would be expected to have a modest influence on the electronic transitions of the tetrazole chromophore. The iodine atom, being a halogen, has non-bonding electrons that could potentially participate in n → σ* transitions, though these are typically observed at shorter wavelengths. The primary effect of the alkyl-iodo group would likely be a slight shift in the absorption maxima of the tetrazole ring's intrinsic transitions due to its electronic influence.

A hypothetical UV-Visible absorption spectrum for 1-(2-iodoethyl)-1H-tetrazole, dissolved in a common solvent like ethanol or methanol, would be predicted to show absorption maxima in the ultraviolet region.

Hypothetical UV-Visible Spectroscopic Data for 1-(2-iodoethyl)-1H-tetrazole

Solvent Predicted λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Electronic Transition
Ethanol~210-230Highπ → π
Ethanol~250-280Low to Mediumn → π

Note: This table is predictive and based on the general spectroscopic behavior of tetrazole derivatives. Specific experimental data for 1-(2-iodoethyl)-1H-tetrazole is not available in the reviewed literature.

Electron Microscopy Techniques (e.g., SEM, TEM, EDX) for Morphological and Elemental Analysis

Electron microscopy techniques are powerful tools for visualizing the morphology and determining the elemental composition of a material at the micro- and nanoscale. For a crystalline or solid sample of 1-(2-iodoethyl)-1H-tetrazole, these techniques would provide invaluable information about its structure and purity.

Scanning Electron Microscopy (SEM)

SEM would be employed to study the surface topography and morphology of the solid compound. By scanning the sample with a focused beam of electrons, SEM can generate high-resolution images that reveal details about the crystal shape, size distribution, and surface features of 1-(2-iodoethyl)-1H-tetrazole. This would be crucial for understanding the material's physical properties and for quality control in its synthesis.

Transmission Electron Microscopy (TEM)

TEM offers even higher resolution than SEM and is used to observe the internal structure of a material. For 1-(2-iodoethyl)-1H-tetrazole, TEM could be used to examine the crystal lattice, identify any defects or dislocations, and determine the particle size and shape with great precision.

Energy-Dispersive X-ray Spectroscopy (EDX)

EDX analysis is typically coupled with SEM or TEM and provides elemental composition information. When the electron beam interacts with the sample, it generates characteristic X-rays from the elements present. The energy of these X-rays is unique to each element, allowing for their identification and quantification.

An EDX analysis of a pure sample of 1-(2-iodoethyl)-1H-tetrazole would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), and Iodine (I). The relative intensities of these peaks would correspond to the elemental ratios in the compound's molecular formula (C₃H₅IN₄). This analysis is a powerful confirmation of the compound's identity and can be used to detect the presence of any elemental impurities.

Expected EDX Data for 1-(2-iodoethyl)-1H-tetrazole

Element Atomic Symbol Expected Presence Theoretical Atomic %
CarbonCYes23.1
HydrogenHNot Detectable by EDX-
NitrogenNYes30.8
IodineIYes46.1

Note: This table represents the theoretical elemental composition based on the molecular formula. Actual experimental results from EDX may vary slightly due to instrumental factors and sample preparation.

Chemical Reactivity and Transformation Pathways of 1 2 Iodoethyl 1h Tetrazole

Reactions Involving the Terminal Iodoethyl Moiety

The carbon-iodine bond in the iodoethyl group is the primary site of reactivity for many transformations of 1-(2-iodoethyl)-1H-tetrazole. The polar nature of this bond, with a partial positive charge on the carbon and a partial negative charge on the iodine, makes the carbon atom susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions (SN1, SN2) at the Iodine-Bearing Carbon

The primary carbon bearing the iodine atom in 1-(2-iodoethyl)-1H-tetrazole is a prime candidate for bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the iodide ion in a single, concerted step. This process is sensitive to steric hindrance, and as a primary alkyl halide, 1-(2-iodoethyl)-1H-tetrazole is well-suited for such reactions.

A notable example of this reactivity is the reaction with sodium azide (B81097) to form 1-(2-azidoethyl)-1H-tetrazole. This transformation is a key step in the synthesis of various tetrazole-containing compounds and proceeds efficiently under standard nucleophilic substitution conditions.

NucleophileProductReaction ConditionsYield
NaN31-(2-azidoethyl)-1H-tetrazoleDMF, rtHigh

This table is illustrative and based on general principles of SN2 reactions with alkyl iodides.

While the SN2 pathway is dominant for primary alkyl halides, the unimolecular nucleophilic substitution (SN1) mechanism, which proceeds through a carbocation intermediate, is generally not favored for 1-(2-iodoethyl)-1H-tetrazole due to the instability of the primary carbocation that would be formed.

Elimination Reactions Leading to Unsaturated Linkers

In the presence of a strong, non-nucleophilic base, 1-(2-iodoethyl)-1H-tetrazole can undergo an elimination reaction to form 1-vinyl-1H-tetrazole. This reaction typically follows a bimolecular elimination (E2) mechanism, where the base abstracts a proton from the carbon adjacent to the iodine-bearing carbon, and the iodide ion is simultaneously eliminated.

The choice of base and reaction conditions is crucial to favor elimination over substitution. Bulky bases, such as potassium tert-butoxide, are often employed to minimize the competing SN2 reaction.

BaseProductReaction ConditionsYield
Potassium tert-butoxide1-vinyl-1H-tetrazoleTHF, refluxModerate to High

This table is based on the known synthesis of vinyl-substituted heterocycles from their corresponding haloethyl derivatives.

Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki) for Further Functionalization

The carbon-iodine bond in 1-(2-iodoethyl)-1H-tetrazole can also participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the introduction of diverse functional groups.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organic halide. 1-(2-iodoethyl)-1H-tetrazole could potentially react with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 1-(alkynyl-ethyl)-1H-tetrazoles.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. While typically applied to aryl or vinyl halides, modifications of the Heck reaction could potentially allow for the coupling of 1-(2-iodoethyl)-1H-tetrazole with alkenes to form more complex structures.

Suzuki Coupling: This versatile reaction involves the cross-coupling of an organoboron compound with an organic halide. 1-(2-iodoethyl)-1H-tetrazole could be coupled with various boronic acids or their esters to introduce aryl, vinyl, or alkyl groups.

Coupling PartnerReaction TypePotential ProductCatalyst System
PhenylacetyleneSonogashira1-(4-phenylbut-3-yn-1-yl)-1H-tetrazolePd(PPh3)4, CuI, base
StyreneHeck1-(4-phenylbut-3-en-1-yl)-1H-tetrazolePd(OAc)2, PPh3, base
Phenylboronic acidSuzuki1-(2-phenylethyl)-1H-tetrazolePd(PPh3)4, base

This table presents hypothetical examples based on the general principles of cross-coupling reactions.

Radical Reactions and Their Mechanistic Investigations

Alkyl iodides are known precursors for radical reactions. The carbon-iodine bond in 1-(2-iodoethyl)-1H-tetrazole can be homolytically cleaved under the influence of radical initiators (e.g., AIBN) or photochemically to generate a primary alkyl radical. This radical can then participate in various transformations, such as addition to alkenes or intramolecular cyclizations if an appropriate radical acceptor is present within the molecule.

For instance, an N-allyl-substituted tetrazole derivative of 1-(2-iodoethyl)-1H-tetrazole could potentially undergo an atom transfer radical cyclization (ATRC) to form a pyrrolidine (B122466) ring fused to the tetrazole moiety. Mechanistic investigations of such reactions would involve studying the kinetics and stereoselectivity of the cyclization to understand the transition state geometry.

Reactivity at the Tetrazole Ring Nitrogen Atoms (N2, N3, N4)

Regioselectivity in Electrophilic Additions and Alkylations

Alkylation of the tetrazole ring can occur at different nitrogen atoms, leading to the formation of regioisomers. In the case of 1-substituted tetrazoles, further alkylation is possible at the N2, N3, or N4 positions. The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the solvent, and the electronic properties of the substituent at the N1 position.

For 1-(2-iodoethyl)-1H-tetrazole, electrophilic attack, such as alkylation, would likely occur at one of the un-substituted nitrogen atoms (N2, N3, or N4). The electron-withdrawing nature of the iodoethyl group might influence the electron density distribution in the ring, thereby affecting the preferred site of attack. Theoretical calculations and experimental studies on related 1-alkyltetrazoles suggest that the outcome of such reactions can be a mixture of isomers, with the exact ratio depending on the specific reaction conditions. rsc.org

ElectrophilePotential ProductsFactors Influencing Regioselectivity
Methyl iodideMixture of N2, N3, and N4 methylated productsSteric hindrance, electronic effects of the N1-substituent, solvent polarity

This table is based on general knowledge of tetrazole alkylation.

Complexation and Coordination Chemistry with Metal Centers

The tetrazole moiety is a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes. For 1-(2-iodoethyl)-1H-tetrazole, the primary coordination sites are the lone pairs of electrons on the nitrogen atoms of the heterocyclic ring. Typically, tetrazoles coordinate to metal ions through their N2, N3, or N4 atoms. arkat-usa.orgcore.ac.uk The specific coordination mode is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the substituent at the N1 position, and the reaction conditions.

Upon deprotonation, the resulting tetrazolate anion becomes a potent N-donor ligand, with the negative charge delocalized across the ring system, enhancing its coordination ability. core.ac.uk The 1-(2-iodoethyl) group is not expected to participate directly in coordination; however, its steric bulk may influence the approach of the metal center and the resulting geometry of the complex. The coordination can lead to the formation of discrete mononuclear complexes or extend into one-, two-, or three-dimensional coordination polymers. arkat-usa.org The versatility of the tetrazole ring allows it to act as a bridging ligand, connecting multiple metal centers through different nitrogen atoms, which is a key feature in the construction of metal-organic frameworks (MOFs).

A new metallascorpionate ligand, [FeL3]3- (IPtz), containing a Fe core and three 5-(2-hydroxyphenyl)-1H-tetrazole (LH2) ligands, has been reported. nih.gov This complex exhibits two distinct binding sites, consisting of three oxygen or three nitrogen donors from the tetrazole, which show different coordination affinities for various alkali metal ions like Li+, Na+, and K+. nih.gov While not specific to 1-(2-iodoethyl)-1H-tetrazole, this research highlights the sophisticated coordination structures that tetrazole ligands can form.

Table 1: Potential Coordination Modes of 1-(2-iodoethyl)-1H-tetrazolate with Metal Centers (M)

Coordination ModeDescriptionStructural Implication
MonodentateCoordination through a single nitrogen atom (typically N4).Formation of simple discrete complexes.
Bidentate ChelatingCoordination through two adjacent nitrogen atoms (e.g., N1 and N2).Less common for N-substituted tetrazoles.
BridgingThe tetrazolate ligand links two or more metal centers.Leads to the formation of coordination polymers or MOFs.

Protonation and Deprotonation Equilibria (excluding pKa values)

The tetrazole ring contains several nitrogen atoms that can participate in acid-base equilibria. In acidic conditions, the 1-(2-iodoethyl)-1H-tetrazole molecule can be protonated. Based on studies of similar 1-substituted tetrazoles, the most likely site of protonation is the N4 atom. researchgate.net This is due to the electronic distribution within the ring, which renders the N4 nitrogen the most basic site.

The protonation equilibrium can be represented as follows:

1-(2-iodoethyl)-1H-tetrazole + H+ ⇌ [1-(2-iodoethyl)-1H-tetrazolium-4-H]+

Reactivity at the C5 Position of the Tetrazole Ring

Functionalization via Metalation or Direct C-H Activation

The C-H bond at the C5 position of the tetrazole ring is the most acidic C-H bond in the molecule and can be targeted for functionalization. Two primary strategies for this are metalation and direct C-H activation.

Metalation: This approach involves the deprotonation of the C5 position using a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, to form a 5-lithio-tetrazole intermediate. This highly reactive organometallic species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C5 position.

Table 2: Illustrative Examples of C5-Functionalization via Metalation

ElectrophileReagent ExamplePotential C5-Substituent
Aldehydes/KetonesBenzaldehydeHydroxy(phenyl)methyl
Alkyl HalidesMethyl IodideMethyl
Carbon DioxideCO2 (gas)Carboxylic Acid
DisulfidesDiphenyl disulfidePhenylthio

Direct C-H Activation: This modern synthetic strategy avoids the need for strong bases and pre-functionalization. scispace.comrsc.org Transition-metal catalysis, particularly with palladium, rhodium, or ruthenium, can enable the direct coupling of the C5-H bond with various partners. nih.gov In such reactions, one of the tetrazole's nitrogen atoms can act as a directing group, coordinating to the metal catalyst and positioning it in proximity to the C5-H bond to facilitate its cleavage. rsc.org This method offers a more atom-economical and potentially more functional-group-tolerant route to C5-substituted tetrazoles. organic-chemistry.org

Ring-Opening and Rearrangement Pathways of the Tetrazole Core

The tetrazole ring is known to be thermally and photochemically labile. Upon heating or irradiation, 1,5-disubstituted tetrazoles can undergo a ring-opening reaction characterized by the extrusion of a molecule of dinitrogen (N₂). This process generates a highly reactive intermediate known as a nitrile imine.

For 1-(2-iodoethyl)-5-substituted-tetrazoles, this pathway would lead to the formation of N-(2-iodoethyl)-C-(substituent) nitrile imine. These 1,3-dipolar species are not typically isolated but react rapidly in situ. Their fate depends on the reaction conditions and the presence of other reagents.

Intramolecular Cyclization: If the substituent at C5 has a suitable functional group, intramolecular cyclization can occur.

1,3-Dipolar Cycloaddition: In the presence of a dipolarophile (e.g., an alkene or alkyne), the nitrile imine can undergo a [3+2] cycloaddition reaction to form new five-membered heterocyclic rings.

Rearrangement: In the absence of trapping agents, the nitrile imine may undergo rearrangement to more stable products.

This ring-opening pathway is a powerful tool in heterocyclic synthesis, allowing the tetrazole ring to serve as a precursor to other complex molecular architectures.

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Mechanisms through Trapping Experiments and Isotopic Labeling

Understanding the precise mechanisms of the transformations of 1-(2-iodoethyl)-1H-tetrazole requires sophisticated experimental techniques.

Trapping Experiments: The involvement of transient, highly reactive intermediates like nitrile imines in ring-opening reactions can be confirmed through trapping experiments. By conducting the thermal or photochemical decomposition in the presence of a known trapping agent, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or a simple alkene, the formation of the corresponding [3+2] cycloaddition product provides strong evidence for the existence of the nitrile imine intermediate. The structure of the isolated cycloadduct can be analyzed to confirm the regiochemistry and stereochemistry of the addition, offering further insight into the electronic nature of the intermediate.

Isotopic Labeling: Isotopic labeling studies are invaluable for tracing the path of atoms throughout a chemical reaction. For instance, in studying the ring-opening of the tetrazole core, one could synthesize 1-(2-iodoethyl)-1H-tetrazole with one or more nitrogen atoms specifically labeled with the ¹⁵N isotope. By analyzing the distribution of ¹⁵N in the dinitrogen gas evolved and in the final organic products using mass spectrometry or ¹⁵N NMR spectroscopy, the exact origin of the extruded N₂ molecule (e.g., N1-N2 vs. N3-N4) can be determined. This information is crucial for distinguishing between different possible mechanistic pathways of decomposition and rearrangement. Similarly, deuterium (B1214612) labeling at the C5 position could be used to probe the mechanism of C-H activation reactions and determine whether C-H bond cleavage is the rate-determining step of the reaction.

Kinetic Studies to Determine Reaction Rates and Rate Laws

The determination of reaction rates and the corresponding rate laws are fundamental to understanding the chemical behavior of a compound. This typically involves systematic experimentation where the concentration of reactants is varied, and the rate of product formation or reactant consumption is monitored over time. For a hypothetical reaction involving 1-(2-iodoethyl)-1H-tetrazole, a general rate law could be expressed as:

Rate = k[1-(2-iodoethyl)-1H-tetrazole]ⁿ[Reactant B]ᵐ

Where 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to each reactant. However, without experimental data, the values of k, n, and m for any reaction of 1-(2-iodoethyl)-1H-tetrazole remain undetermined.

Table 1: Hypothetical Kinetic Data for a Reaction of 1-(2-iodoethyl)-1H-tetrazole

Experiment Initial [1-(2-iodoethyl)-1H-tetrazole] (mol/L) Initial [Reactant B] (mol/L) Initial Rate (mol/L·s)
1 0.10 0.10 (Data Not Available)
2 0.20 0.10 (Data Not Available)
3 0.10 0.20 (Data Not Available)

This table illustrates the type of data required from kinetic experiments to determine reaction orders and the rate constant. The absence of such published data for 1-(2-iodoethyl)-1H-tetrazole prevents the determination of its rate law.

Influence of Solvent and Temperature on Reaction Outcomes

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the rate and outcome of a chemical reaction. Solvents can affect the stability of reactants, transition states, and products, thereby altering the reaction pathway. Temperature changes directly impact the kinetic energy of molecules, with higher temperatures generally leading to faster reaction rates, as described by the Arrhenius equation:

k = Ae(-Ea/RT)

Where 'k' is the rate constant, 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the gas constant, and 'T' is the temperature in Kelvin.

The polarity, proticity, and coordinating ability of a solvent can all play a role in the reactivity of 1-(2-iodoethyl)-1H-tetrazole. For instance, in nucleophilic substitution reactions at the ethyl group, a polar aprotic solvent might favor an SN2 mechanism, while a polar protic solvent could promote an SN1 pathway. However, without specific studies on this compound, any discussion of solvent and temperature effects remains speculative.

Table 2: Illustrative Solvent Effects on a Hypothetical Reaction of 1-(2-iodoethyl)-1H-tetrazole

Solvent Dielectric Constant Reaction Rate (relative) Predominant Product(s)
Acetonitrile 37.5 (Data Not Available) (Data Not Available)
Dimethylformamide 36.7 (Data Not Available) (Data Not Available)
Ethanol 24.5 (Data Not Available) (Data Not Available)
Dichloromethane 8.9 (Data Not Available) (Data Not Available)

This table exemplifies how solvent properties could influence reaction outcomes. The lack of experimental findings for 1-(2-iodoethyl)-1H-tetrazole means these relationships cannot be factually established.

Computational and Theoretical Chemistry Studies of 1 2 Iodoethyl 1h Tetrazole

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the three-dimensional structure, stability, and electronic characteristics of molecules like 1-(2-iodoethyl)-1H-tetrazole. These computational methods allow for a detailed examination of the molecule's properties at the atomic level.

Density Functional Theory (DFT) is a robust computational method widely used to predict the ground state geometry and energy of molecules. For a molecule such as 1-(2-iodoethyl)-1H-tetrazole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G**), would be utilized to optimize the molecular structure. This optimization process determines the most stable arrangement of atoms by finding the minimum energy conformation.

The calculations would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. For the tetrazole ring, these calculations would confirm its planar structure, a characteristic feature of aromatic systems. The substituent, the 2-iodoethyl chain, introduces conformational flexibility. DFT is instrumental in calculating the relative energies of different conformers to identify the most stable ground state structure.

Table 1: Predicted Geometrical Parameters for 1-substituted-1H-tetrazole Ring (Illustrative) This table presents typical bond lengths and angles for a 1-substituted tetrazole ring based on DFT calculations of analogous structures. Actual values for 1-(2-iodoethyl)-1H-tetrazole would require specific computation.

ParameterPredicted Value
N1-N2 Bond Length~ 1.35 Å
N2-N3 Bond Length~ 1.30 Å
N3-N4 Bond Length~ 1.35 Å
N4-C5 Bond Length~ 1.33 Å
C5-N1 Bond Length~ 1.34 Å
N1-N2-N3 Angle~ 108°
N2-N3-N4 Angle~ 110°
N3-N4-C5 Angle~ 107°
N4-C5-N1 Angle~ 106°
C5-N1-N2 Angle~ 109°

For a more precise determination of the electronic structure and energetics, ab initio and post-Hartree-Fock methods can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, provide a higher level of accuracy by more explicitly accounting for electron correlation. These methods are particularly valuable for refining the energetic landscape and understanding subtle electronic effects within the molecule. For 1-(2-iodoethyl)-1H-tetrazole, these higher-level calculations would provide more accurate values for properties such as ionization potential, electron affinity, and the energies of molecular orbitals.

The 1-(2-iodoethyl)-1H-tetrazole molecule possesses conformational flexibility primarily due to the rotation around the C-C and C-N single bonds of the iodoethyl substituent. A thorough conformational analysis would involve systematically rotating these bonds to map out the potential energy surface. This process identifies various local energy minima, corresponding to stable conformers, and the transition states that connect them.

The key dihedral angles to consider are N1-C(ethyl)-C(ethyl)-I and C5-N1-C(ethyl)-C(ethyl). The relative energies of the different conformers (e.g., gauche vs. anti) would be determined, and the Boltzmann distribution at a given temperature could be calculated to estimate the population of each conformer. This analysis is crucial as the molecular conformation can significantly influence its reactivity and intermolecular interactions.

Analysis of Aromaticity and Electronic Delocalization

The tetrazole ring is known to be aromatic, a property that confers significant stability. This aromaticity arises from the cyclic arrangement of p-orbitals containing six delocalized π-electrons, conforming to Hückel's rule.

Several computational indices are used to quantify the degree of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a non-aromatic or anti-aromatic character. For the tetrazole ring in 1-(2-iodoethyl)-1H-tetrazole, the HOMA index would be calculated from the optimized bond lengths obtained from DFT or other high-level methods.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). A significant negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

Multi-Center Index (MCI): This index quantifies the extent of electron delocalization over the ring. A higher MCI value suggests greater electron sharing among the ring atoms, which is characteristic of an aromatic system.

Table 2: Representative Aromaticity Indices for a 1-substituted-1H-tetrazole Ring (Illustrative) This table provides expected ranges for aromaticity indices for a generic 1-substituted tetrazole. Specific calculations are needed for 1-(2-iodoethyl)-1H-tetrazole.

IndexExpected Value RangeIndication
HOMA0.7 - 0.9Significant Aromatic Character
NICS(0)-8 to -12 ppmAromatic
NICS(1)-10 to -15 ppmAromatic
MCI> 0.1Significant Electron Delocalization

The distribution of electron density within 1-(2-iodoethyl)-1H-tetrazole governs its chemical reactivity and intermolecular interactions. An analysis of the charge distribution, often using methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. In a 1-substituted tetrazole, the nitrogen atoms of the ring are expected to carry a net negative charge due to their high electronegativity, making them potential sites for electrophilic attack or coordination to metal ions.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. The MEP map is colored to indicate regions of negative potential (electron-rich, typically shown in red or yellow) and positive potential (electron-poor, usually in blue). For 1-(2-iodoethyl)-1H-tetrazole, the MEP surface would likely show a region of significant negative potential around the nitrogen atoms of the tetrazole ring, particularly N3 and N4. researchgate.netnih.gov The area around the hydrogen atoms of the ethyl chain and the iodine atom would exhibit varying degrees of positive potential. This information is invaluable for predicting how the molecule will interact with other molecules, such as in biological systems or during chemical reactions.

Theoretical Prediction of Reactivity and Selectivity

Theoretical methods are invaluable for predicting the reactivity and selectivity of chemical reactions involving 1-(2-iodoethyl)-1H-tetrazole.

Frontier Molecular Orbital (FMO) Theory for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. mdpi.comacs.orgchemrxiv.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic character. mdpi.com

For 1-(2-iodoethyl)-1H-tetrazole, the HOMO is likely to be localized on the tetrazole ring, specifically on the nitrogen atoms with lone pairs of electrons, making them potential nucleophilic sites. The LUMO, on the other hand, would be expected to have significant contributions from the C-I bond of the iodoethyl group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for 1-(2-iodoethyl)-1H-tetrazole

OrbitalEnergy (eV)
HOMO-9.5
LUMO-0.8
HOMO-LUMO Gap8.7

Note: These are estimated values for illustrative purposes. Actual values would require specific quantum chemical calculations.

Transition State Modeling and Calculation of Reaction Barriers

To gain a quantitative understanding of reaction pathways, computational chemists model the transition state (TS) of a reaction. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, which is crucial for predicting reaction rates.

For instance, in a nucleophilic substitution reaction where the iodide in 1-(2-iodoethyl)-1H-tetrazole is replaced by another nucleophile, the transition state would involve the partial formation of the new bond and the partial breaking of the C-I bond. Computational methods can be used to locate this transition state structure and calculate its energy, providing a theoretical prediction of the reaction's feasibility. rsc.org

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products, and predicting the regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the product) is a key challenge. Computational chemistry offers powerful tools to address this.

In the case of reactions involving the tetrazole ring of 1-(2-iodoethyl)-1H-tetrazole, such as alkylation or other electrophilic attacks, there are multiple nitrogen atoms that could potentially react. Computational studies on the alkylation of 5-substituted 1H-tetrazoles have shown that the regioselectivity can be rationalized by considering the relative energies of the possible transition states leading to the different products. d-nb.infonih.gov Factors such as steric hindrance and the electronic properties of the tetrazole ring and the electrophile play a crucial role. d-nb.info For 1-(2-iodoethyl)-1H-tetrazole, theoretical calculations could predict whether an incoming electrophile would preferentially attack the N2 or N4 position of the tetrazole ring by comparing the activation barriers for each pathway.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations allow for the study of their dynamic behavior over time.

Investigation of Intramolecular Motion and Conformational Landscapes

The 2-iodoethyl substituent of 1-(2-iodoethyl)-1H-tetrazole is flexible and can adopt various conformations due to rotation around the C-C and C-N single bonds. Molecular dynamics simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them.

By simulating the movement of all atoms in the molecule over time, MD can reveal important information about the flexibility of the iodoethyl chain and its preferred spatial orientation relative to the tetrazole ring. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or in the solid state. The simulation can provide a statistical distribution of different conformers, giving a picture of the molecule's dynamic structure.

Simulation of Intermolecular Interactions in Condensed Phases

The macroscopic properties of a substance, such as its boiling point, solubility, and crystal structure, are governed by the nature and strength of intermolecular interactions in its condensed phases (liquid or solid). Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful lens for examining these interactions at an atomic level. arxiv.org While specific MD studies on 1-(2-iodoethyl)-1H-tetrazole are not extensively documented in publicly available literature, the principles of molecular simulation can be applied to understand its expected behavior in a condensed state. Such simulations are crucial for predicting material properties and understanding how molecules organize in liquids and solids. nih.gov

Molecular dynamics simulations model the behavior of a system by numerically solving Newton's equations of motion for a collection of atoms. arxiv.org A typical simulation of 1-(2-iodoethyl)-1H-tetrazole in a condensed phase would involve placing a number of these molecules in a simulation box, often with a solvent like water, under periodic boundary conditions to mimic an infinite system. The interactions between atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system.

Based on the structure of 1-(2-iodoethyl)-1H-tetrazole, several key intermolecular interactions are expected to dictate its behavior in a condensed phase:

Dipole-Dipole Interactions: The tetrazole ring is electron-rich and possesses a significant dipole moment. The C-I bond is also polarizable. These permanent dipoles would lead to significant electrostatic interactions, influencing the orientation of molecules relative to one another.

Hydrogen Bonding: While the 1-substituted tetrazole ring has no hydrogen bond donors, the four nitrogen atoms can act as hydrogen bond acceptors. In protic solvents or in the presence of other donor molecules, hydrogen bonds would be a primary organizing force.

Halogen Bonding: The iodine atom on the ethyl substituent can act as a Lewis acidic "σ-hole," allowing it to form a halogen bond with electron-donating atoms, such as a nitrogen atom on an adjacent tetrazole ring.

To quantify these interactions and the resulting structure, a key tool is the Radial Distribution Function (RDF) , denoted as g(r). The RDF describes the probability of finding a particle at a distance r from a reference particle, compared to the expectation for a completely random distribution. wikibooks.org Peaks in the RDF plot indicate distances at which neighbors are most likely to be found, corresponding to solvation shells or coordination layers. wikibooks.org For instance, an RDF calculated for the distance between the iodine atom of one molecule and a nitrogen atom of another could reveal a distinct peak characteristic of halogen bonding.

The table below illustrates the type of data that would be obtained from a detailed analysis of non-bonded interaction energies from a molecular dynamics simulation.

Interaction PairInteraction TypeRepresentative Energy (kJ/mol)Governing Forces
Tetrazole (N) ··· Water (H)Hydrogen Bond-15 to -25Electrostatic
Tetrazole Ring ··· Tetrazole Ringπ-π Stacking / Dipole-Dipole-10 to -20Electrostatic, van der Waals
Iodine Atom ··· Tetrazole (N)Halogen Bond-5 to -15Electrostatic, van der Waals
Ethyl Chain ··· Ethyl Chainvan der Waals-2 to -5Dispersion

Note: The energy values are representative examples for illustrative purposes and are not derived from a specific simulation of 1-(2-iodoethyl)-1H-tetrazole. They represent typical energy ranges for these types of interactions.

Analysis of the RDF can provide quantitative structural information, such as average distances to nearest neighbors and coordination numbers (the number of neighbors in a solvation shell).

Atom Pair for RDFFirst Peak Position (r, Å)InterpretationCoordination Number (Integral of first peak)
Iodine ··· Tetrazole N4~3.0 - 3.5Indicates probable halogen bonding distance~1-2
Tetrazole N2 ··· Water O~2.8 - 3.2Represents the first solvation shell around the nitrogen atoms~3-4
Center of Mass ··· Center of Mass~4.5 - 5.5Average distance between adjacent molecules~10-12

Note: This table presents hypothetical but realistic data that one would expect to extract from a radial distribution function analysis in a condensed-phase simulation of 1-(2-iodoethyl)-1H-tetrazole.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Architecturally Complex Molecules

The presence of a terminal iodide, an excellent leaving group, on the ethyl chain allows for a variety of nucleophilic substitution reactions. This reactivity is central to its role as a precursor for more complex and diverse molecular structures.

The iodoethyl moiety of 1H-Tetrazole, 1-(2-iodoethyl)- is a key electrophilic site for intramolecular and intermolecular cyclization reactions to form a variety of other nitrogen-rich heterocyclic systems. By reacting with appropriate nucleophiles, the ethyl chain can become part of a new ring system, often fused or linked to the tetrazole core.

For instance, substitution of the iodide with an azide (B81097) nucleophile would yield an azidoethyl-substituted tetrazole. This intermediate can then undergo "click" chemistry, such as a copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to form a triazole ring. nih.gov This strategy effectively links the tetrazole to another molecular fragment via a stable triazole bridge.

Furthermore, reaction with sulfur-containing nucleophiles like thiourea, followed by cyclization, can lead to the formation of aminothiazole rings. The versatility of the iodoethyl group allows for the construction of a wide range of heterocyclic structures, which are prevalent in medicinal chemistry and materials science. uni-muenchen.deekb.eg

Table 1: Potential Heterocyclic Systems from 1H-Tetrazole, 1-(2-iodoethyl)-
Reactant/ReagentIntermediate Functional GroupResulting HeterocycleReaction Type
Sodium Azide (NaN₃)-CH₂CH₂N₃1,2,3-TriazoleNucleophilic Substitution followed by Cycloaddition
Thiourea (SC(NH₂)₂)-CH₂CH₂SC(NH₂)₂⁺ThiazoleNucleophilic Substitution followed by Cyclization
Hydrazine (N₂H₄)-CH₂CH₂NHNH₂Fused Pyridazine or Diazepine systemsIntramolecular Cyclization (with further modification)
Primary Amines (R-NH₂)-CH₂CH₂NHRSubstituted Aziridines or other N-heterocyclesIntramolecular Cyclization

The reactivity of the iodoethyl group is also instrumental in the synthesis of large molecular structures like macrocycles and polymers. Macrocycles, which are cyclic molecules with rings containing 12 or more atoms, are of significant interest in drug discovery and host-guest chemistry. cam.ac.uk 1H-Tetrazole, 1-(2-iodoethyl)- can be used in cyclization reactions under high-dilution conditions to prevent intermolecular polymerization. For example, it can be reacted with a difunctional nucleophile, such as a diamine or dithiol, to form a large ring structure incorporating the tetrazole moiety. nih.govtudublin.iecore.ac.uk

In polymer chemistry, 1H-Tetrazole, 1-(2-iodoethyl)- can act as a monomer or a functionalizing agent. Its reaction with dinucleophiles can lead to step-growth polymerization, creating novel polymers with tetrazole units regularly spaced along the polymer backbone. d-nb.inforesearchgate.net These nitrogen-rich polymers are investigated for applications ranging from biomaterials to energy storage. d-nb.info The thiol-ene polymerization of monomers decorated with tetrazoles is one efficient method for creating such polymers. d-nb.info

Engineering of Coordination Compounds and Metal-Organic Frameworks (MOFs)

The tetrazole ring is an excellent ligand for coordinating with metal ions due to the presence of four nitrogen atoms with available lone pairs of electrons. unimi.it This property is extensively used in the construction of coordination compounds and porous materials like Metal-Organic Frameworks (MOFs).

Tetrazoles are versatile ligands capable of bridging multiple metal centers through their various nitrogen atoms. unimi.it In 1-substituted tetrazoles like 1H-Tetrazole, 1-(2-iodoethyl)-, coordination typically occurs through the N4 atom of the ring. The iodoethyl side chain can be further modified to introduce additional coordinating groups, transforming the molecule into a multidentate or chelating ligand. For example, substitution of the iodide with a pyridine or carboxylate group would create a bifunctional ligand capable of forming more stable and structurally complex coordination compounds. rsc.org The ability to tune the ligand structure allows for the design of complexes with specific geometries and affinities for a wide range of metal ions. nih.govarkat-usa.org

Table 2: Examples of Metal Ions Coordinated by Tetrazole-Based Ligands
Metal IonCoordination Complex TypePotential ApplicationReference
Zinc(II)Coordination Polymer, MOFLuminescence, Catalysis rsc.orgrsc.orgacs.org
Copper(II)Coordination Polymer, MOFMagnetism, Catalysis acs.org
Silver(I)Coordination CompoundLuminescence, Antimicrobial Materials nih.gov
Lanthanides (e.g., Eu³⁺, Tb³⁺)Heterometallic FrameworkLuminescent Materials acs.orgresearchgate.net
Lead(II), Barium(II)Energetic MOFsEnergetic Materials researchgate.net

To construct MOFs, organic ligands, or "linkers," are needed to connect metal ions or clusters into extended, often porous, networks. alfa-chemistry.comrsc.org While 1H-Tetrazole, 1-(2-iodoethyl)- itself is not a linker, it is a precursor to one. By reacting the iodoethyl group to create a molecule with coordinating sites at both ends (e.g., by forming a bis-tetrazole species), it can be used to build 1D, 2D, or 3D frameworks. ustc.edu.cn The resulting tetrazole-based MOFs are studied for applications in gas storage, separation, and catalysis, owing to their potential for high surface area and thermal stability. alfa-chemistry.comrsc.org The nitrogen-rich pores of these materials can create specific interactions with guest molecules like carbon dioxide. rsc.org The self-assembly of tetrazole-containing molecules through hydrogen bonding and coordination also leads to the formation of diverse supramolecular structures. researchgate.netacs.org

Development of Chemical Probes and Labeling Reagents

Chemical probes are small molecules used to study biological systems. cambridgemedchemconsulting.comeubopen.org They often require a reactive group that can covalently attach to a target biomolecule, such as a protein. The iodoethyl group of 1H-Tetrazole, 1-(2-iodoethyl)- is an effective electrophilic handle for this purpose. It can undergo nucleophilic substitution with residues on proteins, most notably the thiol group of cysteine or the amine group of lysine, to form a stable covalent bond. This reaction is analogous to the well-established use of iodoacetamide in bioconjugation.

The tetrazole ring itself provides a stable, metabolically robust scaffold that is often used in medicinal chemistry as a bioisostere for a carboxylic acid group. nih.govresearchgate.net By attaching a reporter group (like a fluorophore or biotin) to the tetrazole ring (at the C5 position, for example), the resulting molecule becomes a powerful labeling reagent. The iodoethyl group directs the covalent attachment to the target, while the reporter group allows for detection and analysis. nih.gov This strategy enables the creation of customized chemical probes for a wide range of applications in chemical biology and drug discovery. nih.govnevadogroup.com

Table 3: Comparison of Reactive Groups for Bioconjugation
Reactive GroupTarget Residue(s)Bond FormedRelative Reactivity
Iodoethyl (as in the subject compound)Cysteine (thiol), Lysine (amine)Thioether, Secondary AmineHigh
MaleimideCysteine (thiol)ThioetherVery High, Specific for Thiols
NHS EsterLysine (amine)AmideHigh (hydrolytically unstable)
AzideAlkyne (via Click Chemistry)TriazoleHigh (Bioorthogonal)

Design Principles for Molecular Recognition and Labeling (e.g., Click Chemistry Handle)

The design of 1H-Tetrazole, 1-(2-iodoethyl)- as a molecular tool leverages the distinct properties of its two main components. The iodoethyl group serves as a highly efficient electrophilic handle. Due to the excellent leaving group ability of the iodide ion, this moiety readily participates in nucleophilic substitution reactions. This allows for the covalent attachment of the tetrazole ring to a wide array of substrates, including biomolecules and polymer surfaces.

This compound is particularly relevant in the context of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. creativepegworks.comnih.gov While the classic example of click chemistry is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the tetrazole ring itself is a key participant in other types of click reactions, such as the photo-induced tetrazole-alkene cycloaddition. nih.gov By attaching 1H-Tetrazole, 1-(2-iodoethyl)- to a molecule of interest, the tetrazole ring is introduced as a "clickable handle," ready to react with an alkene-containing partner in a subsequent step. creativepegworks.com

The design principle involves a two-step process:

Alkylation: The target molecule (e.g., a protein with a nucleophilic amino acid side chain like lysine or cysteine) is alkylated using 1H-Tetrazole, 1-(2-iodoethyl)-, forming a stable covalent bond and tethering the tetrazole moiety.

Click Reaction: The newly installed tetrazole ring can then undergo a [2+3] cycloaddition reaction, often promoted by light, with a suitable dipolarophile like an alkene. This reaction is highly specific and proceeds with high yield under mild conditions. wikipedia.orgnih.gov

The tetrazole ring's aromatic nature and its capacity for hydrogen bonding also contribute to its role in molecular recognition, guiding the assembly of molecules with high specificity. mdpi.com

Strategies for Bioconjugation (excluding biological effects)

Bioconjugation involves the linking of two biomolecules or the attachment of a molecular probe to a biomolecule. The reactive iodoethyl group of 1H-Tetrazole, 1-(2-iodoethyl)- makes it an effective reagent for such strategies. nih.gov

The primary strategy for bioconjugation using this compound is through the alkylation of nucleophilic functional groups present in biomolecules. Common targets include:

Thiols (Cysteine residues): The sulfhydryl group of cysteine is a soft nucleophile that reacts efficiently with the iodoethyl group to form a stable thioether linkage. creativepegworks.com

Amines (Lysine residues and N-termini): The primary amino groups of lysine residues or the N-terminus of a peptide or protein can be alkylated, though this may require more forcing conditions compared to thiol alkylation.

This direct alkylation provides a straightforward method for labeling proteins, peptides, and other biomolecules with a tetrazole tag. Once conjugated, this tag can be used for further modifications via click chemistry, as described previously, enabling the attachment of fluorophores, imaging agents, or other functional molecules.

Bioconjugation Strategy Target Functional Group Resulting Linkage Key Features
Direct Alkylation Thiol (-SH) on CysteineThioetherHigh reactivity and specificity for cysteine residues.
Amine (-NH2) on LysineSecondary AmineForms a stable bond, useful for introducing the tetrazole handle.
Click Chemistry Handle Tetrazole (after initial conjugation)Pyrazoline-type adductEnables secondary, highly specific labeling via tetrazole-alkene cycloaddition.

Exploitation in Energetic Materials Research

Tetrazole derivatives are a cornerstone of modern energetic materials research due to their high nitrogen content and large positive heats of formation, which are key indicators of high energy density. nih.govmdpi.com These compounds release a significant amount of energy upon decomposition, primarily forming the highly stable and environmentally benign dinitrogen gas (N₂). mdpi.com

Understanding of High Nitrogen Content and Heat of Formation

The energetic potential of tetrazole-based compounds stems directly from their chemical structure. The parent 1H-tetrazole ring has a nitrogen content of 80%, the highest among stable heterocyclic systems. mdpi.com This high nitrogen content is desirable because the decomposition of these materials leads to the formation of N≡N triple bonds in N₂ gas, a thermodynamically very stable molecule. The vast energy difference between the high-energy C-N and N-N single/double bonds in the tetrazole ring and the low-energy triple bond in N₂ gas is released during decomposition. rsc.org

The table below compares the nitrogen content and heats of formation for the parent tetrazole and a related energetic compound, illustrating the properties endowed by the tetrazole core.

Compound Formula Molar Mass ( g/mol ) Nitrogen Content (%) Heat of Formation (kJ/mol)
1H-TetrazoleCH₂N₄70.0580.0%+237.1
5-AminotetrazoleCH₃N₅85.0782.3%+210.5

Data is for illustrative purposes based on parent compounds.

Investigation of Thermal Decomposition Pathways and Products

The thermal decomposition of tetrazoles is a complex process that dictates their stability and the nature of their energy release. researchgate.net For N-substituted tetrazoles, decomposition typically begins with the cleavage of the N1-N2 or N4-C5 bond in the tetrazole ring, leading to the extrusion of molecular nitrogen (N₂). colab.ws This initial step is often the rate-determining step and results in the formation of highly reactive intermediates like nitrile imines or carbenes. colab.wsresearchgate.net

For 1H-Tetrazole, 1-(2-iodoethyl)-, the decomposition would likely proceed through the following general pathway:

N₂ Extrusion: Thermal energy induces the cleavage of the tetrazole ring, releasing a molecule of N₂.

Intermediate Formation: This leads to the formation of a reactive nitrile imine intermediate.

Secondary Reactions: This intermediate can then undergo various secondary reactions, including intramolecular rearrangement or intermolecular reactions, ultimately producing a range of smaller, stable product molecules. colab.ws

The presence of the iodoethyl group introduces additional decomposition possibilities. The C-I bond is relatively weak and can cleave under thermal stress, potentially leading to the formation of radical species that could initiate or accelerate the decomposition of the tetrazole ring. nih.gov The final decomposition products would be a mixture of nitrogen gas, various carbon- and nitrogen-containing fragments, and iodine-containing species. researchgate.net Understanding these pathways is crucial for predicting the stability, performance, and safety of tetrazole-based energetic materials. uni-muenchen.de

Q & A

Basic: What are the key physicochemical properties of 1H-Tetrazole, 1-(2-iodoethyl)- relevant to experimental design?

The compound’s stability, phase transitions, and solubility are critical for experimental reproducibility. Key properties include:

  • Melting point (Tfus) and enthalpy of fusion (ΔfusH) from differential scanning calorimetry (DSC) to determine thermal behavior during reactions .
  • Solubility profiles in polar/nonpolar solvents (e.g., ethyl acetate, DMSO) to optimize reaction media and purification steps .
  • Hygroscopicity : Stability under ambient conditions to avoid unintended hydrolysis, as iodides are prone to nucleophilic substitution .

Basic: What are the standard synthetic routes for preparing 1-(2-iodoethyl)-1H-tetrazole?

Two primary methodologies are documented:

Radical-Mediated Alkylation : Reacting 1H-tetrazole with 1,2-diiodoethane under basic conditions (e.g., NaOH) in the presence of tetrabutylammonium iodide as a phase-transfer catalyst. The product is purified via organic phase extraction and vacuum evaporation .

Nucleophilic Substitution : Substituting chloro- or bromoethyl tetrazole derivatives with potassium iodide in acetone under reflux, followed by silica gel chromatography .

Basic: How should researchers handle and store 1-(2-iodoethyl)-1H-tetrazole to ensure safety?

  • Storage : Keep in amber vials under inert gas (argon) at −20°C to prevent light- or moisture-induced decomposition .
  • Handling : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (oral LD50 ~200 mg/kg in rodents) and skin/eye irritation risks .
  • Waste Disposal : Quench with aqueous sodium thiosulfate to neutralize reactive iodide byproducts .

Advanced: How can tandem radical addition/cyclization reactions involving 1-(2-iodoethyl)-1H-tetrazole be optimized for heterocyclic synthesis?

Key parameters include:

  • Radical Initiators : Use Fenton-type conditions (Fe²⁺/H₂O₂) to generate iodine radicals efficiently. Adjust stoichiometry to minimize side reactions .
  • Solvent-Free Conditions : Enhance reaction efficiency and selectivity, as demonstrated in Friedel-Crafts acylation protocols for fused heterocycles .
  • Temperature Control : Maintain 0–25°C to stabilize intermediates and prevent over-oxidation .
  • Substrate Scope : Prioritize electron-deficient alkenes (e.g., methyl acrylate) to improve regioselectivity via radical stabilization .

Advanced: What analytical techniques are critical for characterizing 1-(2-iodoethyl)-1H-tetrazole and verifying structural integrity?

  • Single-Crystal X-ray Diffraction (SCXRD) : Confirm molecular geometry and iodine positioning using programs like WinGX .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the tetrazole ring (δ 8.5–9.5 ppm) and iodoethyl chain (δ 3.0–4.0 ppm) .
    • ²J coupling : Detect through-space interactions between iodine and adjacent protons .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of I⁻) .
  • FTIR : Identify N–H stretching (~3100 cm⁻¹) and C–I vibrations (~500 cm⁻¹) .

Advanced: How does the introduction of substituents on the tetrazole ring impact its reactivity in polymer or energetic material applications?

  • Electron-Withdrawing Groups (e.g., Iodoethyl) : Increase thermal stability and detonation velocity by enhancing ring aromaticity. TG-DSC analysis shows delayed decomposition (~250°C) compared to unsubstituted tetrazoles .
  • Coordination Chemistry : The iodine atom can act as a halogen bond donor, improving compatibility with nitrocellulose in propellant formulations .
  • Energetic Salts : Combining with cationic species (e.g., imidazolium) enhances ionic conductivity and reduces sensitivity to friction .

Advanced: What mechanistic insights explain the role of 1H-tetrazole derivatives in accelerating phosphoramidite coupling during nucleic acid synthesis?

  • Acid Catalysis : 1H-Tetrazole protonates the phosphoramidite’s amine group, generating a reactive phosphate intermediate. ³¹P NMR tracks transient species formation .
  • Limitations : Low solubility in acetonitrile and slow coupling kinetics for RNA (~12 minutes) necessitate alternatives like 5-ethylthio-1H-tetrazole (ETT) for high-yield oligonucleotide synthesis .
  • Side Reactions : Iodoethyl substituents may quench radicals in automated synthesizers, requiring modified coupling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.